molecular formula C8H6BF3O3 B581456 (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1217501-35-3

(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B581456
CAS RN: 1217501-35-3
M. Wt: 217.938
InChI Key: XMALWAHKGBEGSV-UHFFFAOYSA-N
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Description

“(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217501-35-3. It has a molecular weight of 217.94 and its IUPAC name is 2-formyl-4-(trifluoromethyl)phenylboronic acid .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura coupling reactions . Additionally, 4-Formylphenylboronic acid can be prepared by hydrolysis of potassium 4-formylphenyl-trifluoroborate by means of acidic alumina or silicon dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and a trifluoromethyl group.


Chemical Reactions Analysis

This compound can participate in various reactions. For instance, it can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 245-250 °C . It is recommended to be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a valuable reactant in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the synthesis of complex organic molecules by coupling aryl or heteroaryl boronic acids with aryl or heteroaryl halides. Researchers use this method to create diverse chemical structures for drug discovery and materials science .

Microwave-Assisted Synthesis

2-Formyl-4-(trifluoromethyl)phenylboronic acid finds application in microwave-assisted reactions. The unique combination of microwave irradiation and boronic acid chemistry accelerates reactions, making it useful for efficient and rapid synthesis of various compounds .

Cobalt-Catalyzed Coupling Reactions

Researchers employ this compound in cobalt-catalyzed coupling reactions. These reactions enable the construction of C-C and C-N bonds, facilitating the creation of complex molecular architectures. The resulting products have applications in medicinal chemistry and materials science .

Preparation of Vinylic MIDA Boronates

Vinylic MIDA (MIDA = N-Methyliminodiacetic acid) boronates are versatile intermediates in organic synthesis. 2-Formyl-4-(trifluoromethyl)phenylboronic acid plays a crucial role in their preparation, allowing chemists to access a wide range of functionalized vinylic boronates .

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

This compound contributes to the synthesis of C2-aryl pyrrolobenzodiazepines (PBDs). PBDs exhibit potent antitumor activity and have been investigated as potential cancer therapeutics. The unique structural features of PBDs make them promising candidates for targeted therapies .

Antagonist of Corticotropin-Releasing Hormone (CRH)

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a key intermediate in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine. This compound has shown potential as an antagonist of corticotropin-releasing hormone (CRH), which plays a role in stress response and anxiety. Investigating CRH antagonists may lead to novel treatments for stress-related disorders .

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

In terms of future directions, this compound could potentially be used in the synthesis of various derivatives through Suzuki-coupling reactions . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

Relevant Papers There are several papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, reactions, and potential applications. Further analysis of these papers could provide more detailed information about this compound.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is crucial in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and bioavailability may be influenced by temperature and atmospheric conditions.

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of carbon-carbon bonds . These bonds are fundamental in organic synthesis and are used in the creation of a wide variety of complex organic compounds .

Action Environment

Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability . For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

properties

IUPAC Name

[2-formyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMALWAHKGBEGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681578
Record name [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid

CAS RN

1217501-35-3
Record name [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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